molecular formula C12H15BrN2O2 B4390964 N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide

N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide

Cat. No. B4390964
M. Wt: 299.16 g/mol
InChI Key: PMXCPRURGOQEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in gene transcription regulation. The inhibition of BET proteins by BRD-4 inhibitor has shown promising results in various fields, including cancer research, inflammation, and viral infections.

Mechanism of Action

BET proteins play a crucial role in gene transcription regulation by binding to acetylated lysine residues on histones. N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues. This results in the inhibition of gene transcription and downstream effects such as cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis. Inflammation can be reduced by the inhibition of pro-inflammatory cytokines. In viral infections, N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor can inhibit viral replication. The effects of N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor are dependent on the specific cell type and context, making it important to consider the application of the compound in each specific case.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor has several advantages for lab experiments, including its small size, high potency, and specificity for BET proteins. However, there are also limitations to its use, including its relatively short half-life and potential off-target effects. These limitations need to be considered when designing experiments using N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor.

Future Directions

There are several future directions for the use of N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor in scientific research. One area of interest is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the use of N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor in combination with other therapies, such as chemotherapy or immunotherapy. The potential use of N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor in the treatment of viral infections also requires further investigation. Overall, the future of N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor in scientific research is promising, and further exploration of its applications is warranted.
Conclusion
N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor is a small molecule inhibitor of BET proteins that has shown promising results in various fields of scientific research. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action involves the inhibition of gene transcription by binding to the bromodomain of BET proteins. N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor has several advantages for lab experiments, but also has limitations that need to be considered. The future of N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor in scientific research is promising, and further exploration of its applications is warranted.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor has shown promising results in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area where N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor has shown potential, as it can reduce the production of pro-inflammatory cytokines. In viral infections, N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor has been shown to inhibit the replication of viruses such as HIV and hepatitis B virus. The wide range of applications of N-(4-bromo-2-methylphenyl)-N'-isopropylethanediamide inhibitor makes it an attractive target for scientific research.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-7(2)14-11(16)12(17)15-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXCPRURGOQEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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